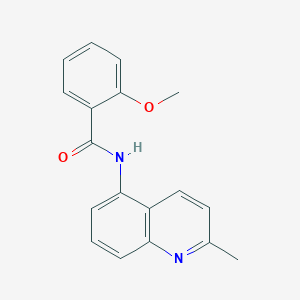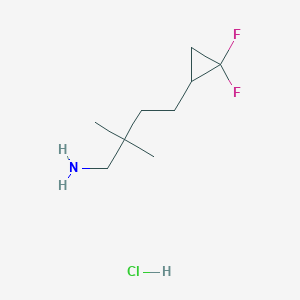
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. The presence of the difluorocyclopropyl group imparts distinct chemical properties, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by an Et3B-initiated radical cyclization . This method allows for the formation of the difluorocyclopropyl ring with high regio- and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Difluorocyclopropyl)piperidine hydrochloride
- 4-(2,2-Difluorocyclopropyl)aniline hydrochloride
- N-Boc-4-(2,2-difluorocyclopropyl)-L-proline
Uniqueness
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-amine hydrochloride is unique due to its specific structural features, such as the difluorocyclopropyl group and the dimethylbutan-1-amine moiety
Properties
Molecular Formula |
C9H18ClF2N |
|---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
4-(2,2-difluorocyclopropyl)-2,2-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17F2N.ClH/c1-8(2,6-12)4-3-7-5-9(7,10)11;/h7H,3-6,12H2,1-2H3;1H |
InChI Key |
MSMLPJLBSGNFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1CC1(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


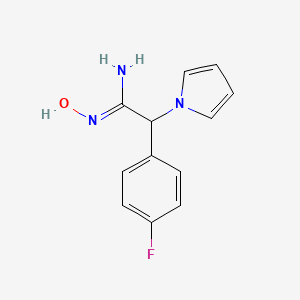
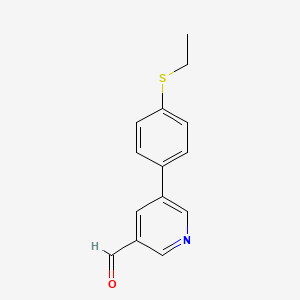


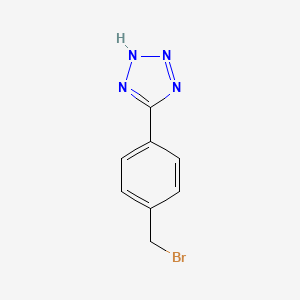



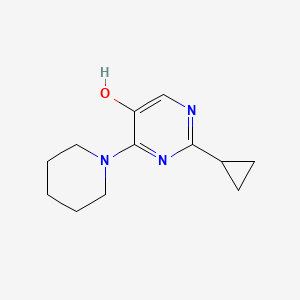
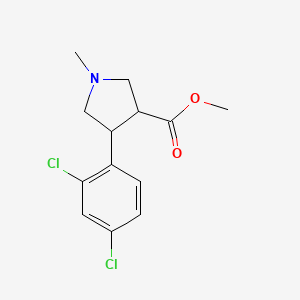
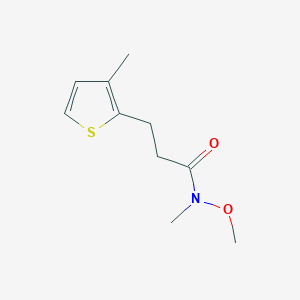

![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
